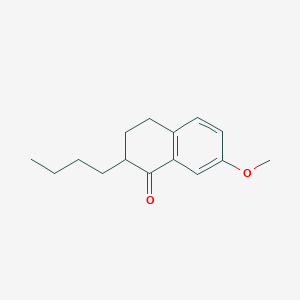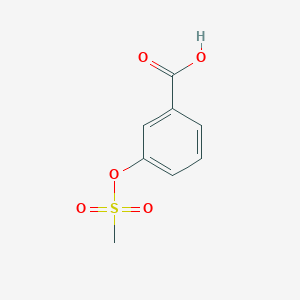
3,6-Dimethylheptane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylheptane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
3,6-Dimethylheptane-2,4-dione can be synthesized through the condensation reaction of heptanedione with methyl ethyl ketone . This reaction typically requires a base catalyst and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
化学反应分析
3,6-Dimethylheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,6-Dimethylheptane-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of 3,6-Dimethylheptane-2,4-dione involves its ability to undergo keto-enol tautomerism, where the compound can exist in two forms: keto and enol. This tautomerism affects its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
相似化合物的比较
3,6-Dimethylheptane-2,4-dione can be compared with other β-diketones such as 2,4-pentanedione and 2,4-hexanedione. These compounds share similar structural features but differ in their chain lengths and substituents, which affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and applications .
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
3,6-dimethylheptane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(2)5-9(11)7(3)8(4)10/h6-7H,5H2,1-4H3 |
InChI 键 |
BEWPTSWPIROTRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C(C)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
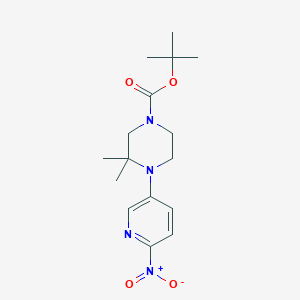
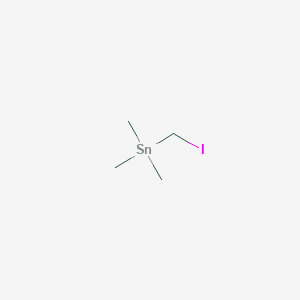
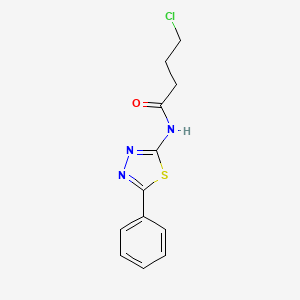
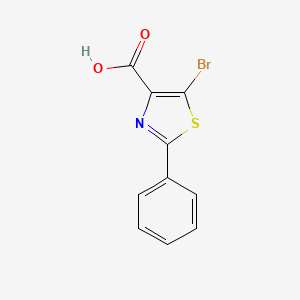
![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)
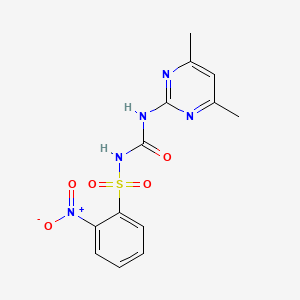
![1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane](/img/structure/B8659298.png)
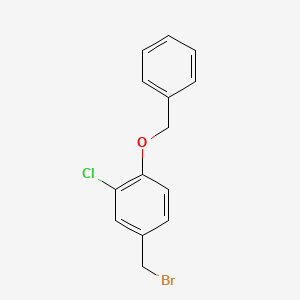
![3-Cyclopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8659311.png)
![5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)
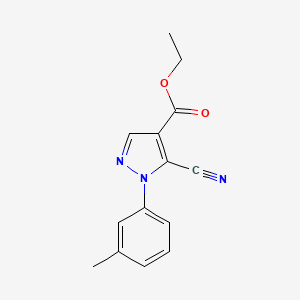
![tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate](/img/structure/B8659319.png)
